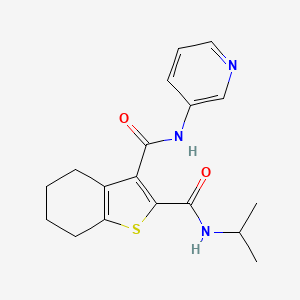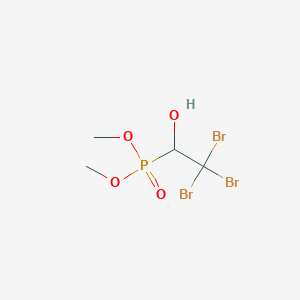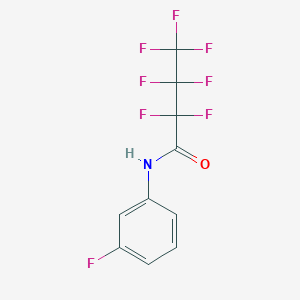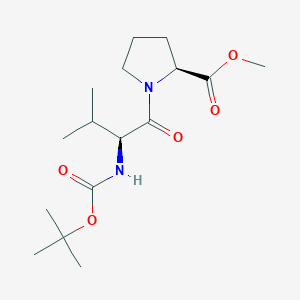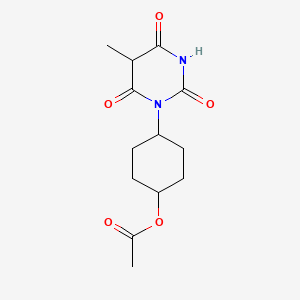
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) is a synthetic compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine for the treatment of anxiety, insomnia, and seizure disorders. This particular compound is characterized by the presence of a hydroxycyclohexyl group and an acetate ester, which may influence its pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxycyclohexanone and 5-methylbarbituric acid.
Formation of Intermediate: The 4-hydroxycyclohexanone is reacted with an appropriate reagent to form an intermediate compound.
Esterification: The intermediate is then subjected to esterification with acetic anhydride to form the acetate ester.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Analyse Chemischer Reaktionen
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can undergo various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetate ester group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) has several scientific research applications:
Chemistry: It is used as a model compound in the study of barbiturate chemistry and reactivity.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as its sedative and anticonvulsant properties.
Industry: The compound may be used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) involves its interaction with the central nervous system. It is believed to act on gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects. The molecular targets include GABA-A receptors, and the pathways involved may include modulation of ion channels and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) can be compared with other barbiturates, such as phenobarbital and pentobarbital. While all these compounds share a common barbiturate core structure, the presence of different substituents, such as the hydroxycyclohexyl group and acetate ester, can influence their pharmacological properties and potency. Similar compounds include:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Known for its short-acting sedative effects.
The uniqueness of 1-(4-Hydroxycyclohexyl)-5-methylbarbituric acid acetate (ester) lies in its specific substituents, which may confer distinct pharmacological effects and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
4394-23-4 |
|---|---|
Molekularformel |
C13H18N2O5 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
[4-(5-methyl-2,4,6-trioxo-1,3-diazinan-1-yl)cyclohexyl] acetate |
InChI |
InChI=1S/C13H18N2O5/c1-7-11(17)14-13(19)15(12(7)18)9-3-5-10(6-4-9)20-8(2)16/h7,9-10H,3-6H2,1-2H3,(H,14,17,19) |
InChI-Schlüssel |
KTWAKIZSPUJCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)NC(=O)N(C1=O)C2CCC(CC2)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis(1,3-benzodioxole-5-carboxamide)](/img/structure/B14161113.png)

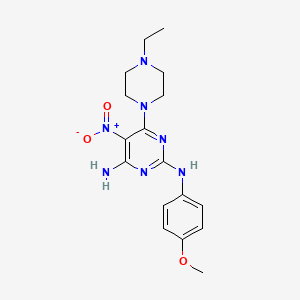
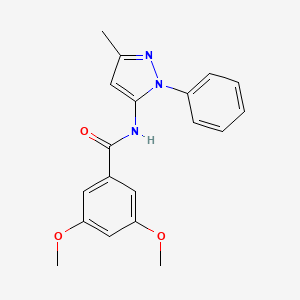
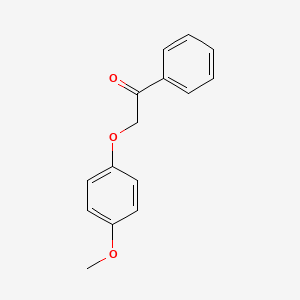
![1-{5-[(4-Cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B14161145.png)
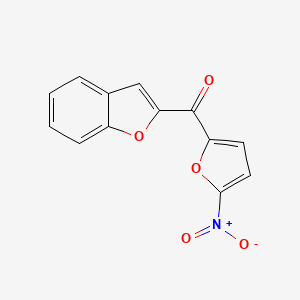
![6A-[(3-Aminopropyl)amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B14161150.png)
